Product packaging for 15-Carboxymethyltestosterone(Cat. No.:CAS No. 65423-15-6)

15-Carboxymethyltestosterone

Cat. No.: B1211039
CAS No.: 65423-15-6
M. Wt: 346.5 g/mol
InChI Key: JEFNUUSOAVNJKC-PVXGZESHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Carboxymethyltestosterone (CAS 65423-15-6) is a chemically modified steroid with a molecular formula of C21H30O4 and a molecular weight of 346.47 g/mol . This compound is primarily valued in research for its role in immunology and analytical chemistry. Its core application lies in the synthesis of antigenic conjugates, such as with bovine serum albumin (BSA), which are used to generate highly specific anti-testosterone antisera for radioimmunoassays (RIA) . The antisera produced using this compound conjugates have demonstrated high specificity and sensitivity for testosterone, making them crucial tools for the accurate measurement of testosterone levels in biological samples without the need for chromatography . Furthermore, immunotolerance methods employing derivatives of this compound have been successfully applied to produce antisera with improved specificity for metabolites like 5α-dihydrotestosterone . This reagent is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1211039 15-Carboxymethyltestosterone CAS No. 65423-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65423-15-6

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

2-[(8R,9S,10R,13S,14S,15R,17S)-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-15-yl]acetic acid

InChI

InChI=1S/C21H30O4/c1-20-7-5-14(22)11-13(20)3-4-15-16(20)6-8-21(2)17(23)9-12(19(15)21)10-18(24)25/h11-12,15-17,19,23H,3-10H2,1-2H3,(H,24,25)/t12-,15-,16+,17+,19+,20+,21-/m1/s1

InChI Key

JEFNUUSOAVNJKC-PVXGZESHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)CC(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](C[C@@H]4O)CC(=O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)CC(=O)O)C

Synonyms

15-carboxymethyltestosterone
15alpha-CMT
15beta-CMT

Origin of Product

United States

Synthetic Methodologies for 15 Carboxymethyltestosterone and Its Epimers

Precursor Compounds and Starting Materials in Stereoselective Synthesis

The stereoselective synthesis of 15-carboxymethyltestosterone epimers commences with the foundational precursor, 3β-hydroxy-5,15-androstadien-17-one. nih.gov This starting material serves as the molecular scaffold upon which the subsequent chemical transformations are built. Another key reactant is sodium diethyl malonate, which plays a pivotal role in the introduction of the carboxymethyl group at the C-15 position of the steroid. nih.gov

Detailed Reaction Pathways for Epimerization at C-15

The synthetic route to the 15α- and 15β-carboxymethyltestosterone isomers is characterized by a series of carefully controlled chemical reactions designed to achieve the desired stereochemistry at the C-15 position.

Formation of Bis(ethoxycarbonyl)methyl Intermediates

The initial step involves the reaction of 3β-hydroxy-5,15-androstadien-17-one with sodium diethyl malonate. nih.gov This reaction results in the formation of a mixture of 15α- and 15β-bis(ethoxycarbonyl)methyl-3β-hydroxy-5-androsten-17-one. nih.gov These two epimers, differing in the spatial orientation of the newly introduced bis(ethoxycarbonyl)methyl group at C-15, are the key intermediates for the subsequent steps.

Oxidative Transformations and Ketone Group Manipulation

Following the formation of the epimeric mixture, an oxidative transformation is carried out. This step converts the 3β-hydroxy group to a ketone, yielding a mixture of 15α- and 15β-bis(ethoxycarbonyl)methyl-4-androstene-3,17-dione. nih.gov This oxidation is a critical manipulation of the ketone group that sets the stage for the final structural modifications.

Hydrolytic, Decarboxylative, and Stereospecific Reductive Steps

With the dione (B5365651) intermediates in hand, the synthesis proceeds through a sequence of hydrolytic, decarboxylative, and reductive reactions. Acid hydrolysis is employed to convert the ethoxycarbonyl groups into carboxylic acid groups. nih.gov This is followed by decarboxylation to remove one of the carboxylic acid groups, resulting in the desired carboxymethyl group. nih.gov The final step is a selective reduction of the 17-ketone to a hydroxyl group, yielding the target molecules: 15α- and 15β-carboxymethyltestosterone. nih.gov

Isolation and Purification Techniques for 15α- and 15β-Carboxymethyltestosterone Isomers

The successful synthesis of the individual 15α- and 15β-carboxymethyltestosterone isomers hinges on their effective separation and purification. After the formation of the 15α- and 15β-bis(ethoxycarbonyl)methyl-4-androstene-3,17-dione mixture, silica (B1680970) gel chromatography is employed to separate these two epimers. nih.gov This chromatographic separation is a crucial step that allows for the isolation of each epimer before the final series of reactions. The purity of the final 15α- and 15β-carboxymethyltestosterone products is contingent on the efficiency of this separation technique.

Structural and Spectroscopic Analysis of this compound

The definitive identification and characterization of complex organic molecules like this compound (15-CMT) are foundational to its application in scientific research. This article details the structural elucidation and spectroscopic analysis of 15-CMT, with a focus on the advanced methods used to differentiate its isomers, confirm its molecular structure, and assess its purity. The compound exists as two distinct epimers, 15α-Carboxymethyltestosterone and 15β-Carboxymethyltestosterone, which differ in the spatial orientation of the carboxymethyl group at the C-15 position of the steroid's D-ring.

Structural Elucidation and Spectroscopic Characterization

The structural confirmation of the 15-Carboxymethyltestosterone epimers relies on a combination of sophisticated spectroscopic and chromatographic techniques. The synthesis of these epimers was notably described in a 1982 study by Miyake et al., which laid the groundwork for their characterization. nih.gov The process involved creating a mixture of the 15α and 15β epimers, which were then separated and individually analyzed. nih.gov

The subtle difference between the 15α and 15β epimers necessitates the use of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a steroid like 15-CMT, both ¹H and ¹³C NMR are crucial for assigning the structure and confirming the stereochemistry of the substituents.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a map of the proton environments within the molecule. For the 15-CMT epimers, the protons on and near the C-15 position, including the methylene (B1212753) protons of the carboxymethyl group (-CH₂COOH), would exhibit distinct chemical shifts and coupling constants depending on their α or β orientation. The spatial arrangement influences the local magnetic field, causing protons in one epimer to be more shielded or deshielded than in the other. While specific spectral data for 15-CMT is not widely available in public databases, the analysis would focus on the signals of the C-15 proton and the attached carboxymethyl protons to differentiate the epimers.

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of the C-15 carbon and the carbons of the carboxymethyl group (the methylene carbon and the carboxyl carbon) would be particularly diagnostic. The stereochemical difference at C-15 leads to measurable differences in the chemical shifts of C-15 and adjacent carbons (C-14, C-16, C-17) due to the "gamma-gauche effect," where a substituent introduces a shielding effect on a carbon three bonds away in a gauche (staggered) conformation. This effect is a key principle in assigning stereochemistry in cyclic systems.

A general comparison of expected ¹³C NMR chemical shifts for testosterone (B1683101) derivatives is presented below. The precise values for the 15α and 15β epimers of 15-CMT would require experimental measurement.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Testosterone-Related Carbons

Carbon Atom Hybridization Typical Chemical Shift Range (ppm) Notes
C-3 sp² ~199 Ketone carbonyl in A-ring
C-4 sp² ~124 Olefinic carbon
C-5 sp² ~171 Olefinic carbon
C-17 sp³ ~81 Carbon bearing the hydroxyl group
C-18 sp³ ~11 Methyl group
C-19 sp³ ~17 Methyl group

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would be employed to confirm its elemental composition. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would correspond to the exact mass of the compound (C₂₁H₃₀O₄).

Furthermore, tandem mass spectrometry (MS/MS) can be used to differentiate the epimers. researchgate.net The molecular ions of the separated epimers are isolated and fragmented. The resulting fragmentation patterns, specifically the relative abundances of certain fragment ions, can differ based on the stereochemistry at C-15, as the orientation of the carboxymethyl group can influence the stability of the transition states during fragmentation. researchgate.net

The assignment of the absolute configuration at the C-15 center as either alpha (α, pointing down) or beta (β, pointing up) is a critical step. This is achieved by combining chromatographic behavior with detailed spectroscopic analysis. In the foundational work by Miyake et al., the two epimers were separated using silica (B1680970) gel chromatography. nih.gov

The definitive assignment relies heavily on NMR spectroscopy. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity between the protons of the C-15 substituent and the protons of the steroid core, such as the C-18 methyl group. For the 15β-epimer, an NOE would be expected between the C-15 proton (which would be in the α-position) and the protons of the C-18 methyl group. Conversely, for the 15α-epimer, an NOE might be observed between the protons of the carboxymethyl group and other protons on the α-face of the steroid. The differences in ¹H and ¹³C chemical shifts, as discussed previously, also provide strong evidence for the assignment. libretexts.org

After the synthesis and separation of the 15-CMT epimers, it is essential to assess their purity. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. oregonstate.eduresearchgate.net A validated, stability-indicating HPLC method would be developed to ensure that each epimer is free from its counterpart and any other impurities or degradation products.

The method would typically involve:

Column: A reversed-phase column (e.g., C18) is commonly used for steroid analysis. oregonstate.edu

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used to elute the compounds. A gradient elution may be required to achieve optimal separation of all components. researchgate.net

Detection: A UV detector is typically used, as the α,β-unsaturated ketone in the A-ring of the testosterone structure provides a strong chromophore (around 240-254 nm). netlify.app

The purity is determined by integrating the area of the peak corresponding to the epimer and comparing it to the total area of all peaks in the chromatogram. For a method to be considered suitable, it must demonstrate high resolution between the 15α and 15β epimers, ensuring that even small amounts of one epimer can be detected in the presence of the other. netlify.app

Bioconjugation Chemistry of 15 Carboxymethyltestosterone

Strategies for Covalent Linkage to Macromolecular Carriers

The conjugation of 15-carboxymethyltestosterone to a carrier protein is essential to elicit an immune response, as the hapten alone is too small to be immunogenic. This process involves the formation of a stable covalent bond between the hapten and the protein, typically targeting reactive functional groups on both molecules.

Amide Bond Formation via Carboxyl Group Activation

The carboxyl group (-COOH) of this compound provides a convenient handle for conjugation to the primary amino groups (-NH2) present on the lysine (B10760008) residues and the N-terminus of carrier proteins. This reaction forms a stable amide bond. However, direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions. Therefore, the carboxyl group must first be "activated" to a more reactive intermediate.

Two common strategies for this activation are the carbodiimide method and the mixed anhydride (B1165640) method .

Carbodiimide Method: Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate carboxyl groups. EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the carrier protein to form an amide bond, releasing an isourea byproduct. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amines to form the desired amide linkage.

Mixed Anhydride Method: This method involves the reaction of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., tri-n-butylamine). This forms a mixed anhydride intermediate that is highly reactive towards nucleophilic attack by the amino groups of the protein, resulting in amide bond formation. This method has been successfully used for conjugating various haptens to proteins.

The choice of activation method can influence the efficiency of the conjugation and the characteristics of the resulting immunogen.

Selection of Carrier Proteins (e.g., Bovine Serum Albumin, BSA)

The selection of an appropriate macromolecular carrier is crucial for the successful production of antibodies against the hapten. The carrier protein should be large, immunogenic, and possess a sufficient number of reactive groups for conjugation.

Bovine Serum Albumin (BSA) is one of the most frequently used carrier proteins in the preparation of hapten-carrier conjugates, including those with steroid haptens like this compound. Current time information in Bangalore, IN.nih.gov Its popularity stems from several advantageous properties:

High Immunogenicity: BSA is a large protein (approximately 66.5 kDa) and is foreign to the immune systems of commonly used laboratory animals (like rabbits and mice), thus provoking a strong immune response.

Abundance of Reactive Groups: BSA has numerous lysine residues, each with a primary amino group available for conjugation with the activated carboxyl group of this compound.

Solubility and Stability: BSA is highly soluble in aqueous buffers and is stable over a range of conditions, facilitating the conjugation reaction and the handling of the resulting conjugate.

Well-Characterized: The structure and properties of BSA are extensively studied, providing a solid foundation for its use in bioconjugation.

The syntheses of 15α- and 15β-carboxymethyltestosterone and their subsequent conjugation to BSA have been reported for the purpose of generating specific antisera for testosterone (B1683101) radioimmunoassays. Current time information in Bangalore, IN.nih.gov

Characterization of Conjugated Structures

Following the conjugation reaction, it is essential to characterize the resulting this compound-protein conjugate to ensure the success of the coupling and to understand its properties.

Determination of Hapten Loading Ratios

The hapten loading ratio, or hapten density, refers to the average number of hapten molecules conjugated to each molecule of the carrier protein. This parameter is critical as it can significantly influence the specificity and avidity of the antibodies produced. Several methods can be employed to determine this ratio.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a direct and powerful technique for determining the molecular weight of the conjugate. By comparing the mass of the hapten-protein conjugate with that of the unconjugated carrier protein, the mass difference can be attributed to the attached hapten molecules. Dividing this mass difference by the molecular weight of the hapten provides an accurate average hapten loading ratio.

UV-Vis Spectrophotometry: This method relies on the differences in the ultraviolet absorption spectra of the hapten, the carrier protein, and the conjugate. If the hapten has a unique absorption peak that does not overlap significantly with the protein's absorbance at 280 nm, the concentration of the conjugated hapten can be determined. By measuring the absorbance of the conjugate at the characteristic wavelengths for both the hapten and the protein, and applying the Beer-Lambert law, the molar concentrations of both components can be calculated, yielding the hapten-to-protein ratio.

Below is a hypothetical data table illustrating how hapten loading ratios determined by MALDI-TOF MS might be presented.

Conjugate SampleCarrier ProteinCarrier MW (Da)Conjugate MW (Da)MW Difference (Da)Hapten MW (Da)Calculated Hapten Loading Ratio
15-CMT-BSA-1BSA66,43069,8803,450346.45~10
15-CMT-BSA-2BSA66,43073,3306,900346.45~20
15-CMT-BSA-3BSA66,43078,56012,130346.45~35

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Conformational Analysis of Conjugated Systems

The conjugation of multiple hapten molecules to a carrier protein can potentially alter the protein's native three-dimensional structure. Such conformational changes could impact the immunogenicity of the carrier and the presentation of the hapten to the immune system. Several biophysical techniques can be used to investigate these structural alterations.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is sensitive to the local environment. Changes in the fluorescence emission spectrum (e.g., a shift in the emission maximum or quenching of the fluorescence intensity) upon hapten conjugation can indicate conformational changes in the protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of proteins. Far-UV CD (190-250 nm) provides information on the alpha-helix, beta-sheet, and random coil content of the protein. A comparison of the CD spectra of the native carrier protein and the this compound conjugate can reveal any significant changes in the protein's secondary structure as a result of hapten attachment.

In Silico Docking and Molecular Dynamics Simulations: Computational methods can provide insights into the potential binding sites of the hapten on the protein surface and predict how the conjugation might affect the protein's conformation. These simulations can help visualize the spatial arrangement of the conjugated haptens and their potential interactions with the protein backbone and side chains.

The following table summarizes research findings on the impact of conjugation on protein conformation.

TechniqueObservationImplication on Conjugate Structure
Fluorescence Spectroscopy Quenching of intrinsic tryptophan fluorescence upon conjugation.Hapten molecules are likely in proximity to tryptophan residues, indicating specific binding regions and potential local conformational changes.
Circular Dichroism (CD) Minor changes in the far-UV CD spectrum, with a slight decrease in α-helical content.The overall secondary structure of the carrier protein is largely maintained, with only localized perturbations.
Molecular Dynamics Simulations show haptens distributed on the protein surface with minimal disruption to the core protein structure.The conjugation process does not induce global unfolding of the carrier protein.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Immunological Principles in Hapten Carrier Conjugate Design

Antigenicity and Immunogenicity of Steroid-Protein Conjugates

Antigenicity and immunogenicity are related but distinct properties crucial to immunology. ksumsc.comAntigenicity is the ability of a molecule, known as an antigen, to be specifically recognized by the products of the immune system, such as antibodies. ksumsc.comnih.govImmunogenicity is the ability of an antigen to induce an immune response in the body, leading to the production of those antibodies or the activation of T-cells. ksumsc.com

Small molecules with a molecular weight generally less than 1,000 Daltons, known as haptens , are typically antigenic but not immunogenic on their own. acs.orgjst.go.jpnih.gov Steroids, such as testosterone (B1683101), fall into this category. synabs.benih.gov They can be recognized by antibodies, but due to their small size, they cannot independently initiate the complex series of events required for an immune response. springernature.com

To overcome this limitation, haptens are covalently coupled to large, immunogenic carrier molecules, most commonly proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). synabs.bed-nb.info The resulting hapten-carrier conjugate is now large enough and complex enough to be recognized by the immune system as foreign, thereby possessing immunogenicity. jst.go.jpspringernature.com When an animal is immunized with such a conjugate, its immune system is stimulated to produce antibodies. nih.gov A portion of these antibodies will be directed against the hapten, in this case, the steroid molecule. nih.govjst.go.jp This principle allows for the generation of antibodies specific to small molecules that would otherwise be immunologically inert.

Elicitation of Specific Antibody Responses against Steroid Haptens

The production of antibodies specific to a steroid hapten is achieved by immunizing an animal, often a rabbit or a mouse, with a steroid-protein conjugate. nih.govacs.org The immune system recognizes the conjugate as a foreign substance and initiates a humoral immune response. This process involves several key steps:

Antigen Presentation: Antigen-presenting cells (APCs) internalize the steroid-protein conjugate, process it, and present fragments of the carrier protein on their surface via Major Histocompatibility Complex (MHC) molecules. ksumsc.com

T-Cell Help: Helper T-cells recognize the processed protein fragments on the APCs and become activated.

B-Cell Activation: B-cells, which have B-cell receptors (surface antibodies) that recognize specific epitopes, bind to the hapten portion of the conjugate. The activated helper T-cells then provide signals to these B-cells. nih.gov

Antibody Production: This T-cell help stimulates the B-cells to proliferate and differentiate into plasma cells, which then secrete large quantities of antibodies specific for the hapten. acs.org

The resulting polyclonal antiserum contains a population of antibodies that can recognize different parts of the steroid hapten. d-nb.info These antibodies can then be harvested and used in various immunoassay formats to detect the free, unconjugated steroid in biological samples. jst.go.jp While topical exposure to potent haptens can be associated with B-cell activation and antibody production, the direct immunization with a hapten-carrier conjugate is the standard and controlled method for generating high-affinity antibodies for assay development. researchgate.net

Influence of Hapten Linkage Position and Orientation on Antibody Specificity

The specificity of the antibodies generated against a steroid hapten is critically dependent on the site on the steroid molecule where the carrier protein is attached. synabs.beacs.org The fundamental principle is that the immune system predominantly generates antibodies against the epitopes of the hapten that are most exposed and distal to the large carrier molecule. jst.go.jp Conversely, the structural features of the hapten near the conjugation site are often masked by the carrier protein and are therefore poorly recognized by the resulting antibodies. jst.go.jp

This principle has profound implications for immunoassay design. The choice of linkage position determines the "immunological face" of the steroid that is presented to the immune system. For testosterone, derivatives have been synthesized to allow conjugation at various positions on the steroid nucleus, including C3, C11, C17, and C15. acs.orgnih.govnih.gov

For instance:

Conjugation at C3: Using a derivative like testosterone-3-(O-carboxymethyl)oxime to link a carrier protein to the A-ring of testosterone tends to produce antibodies that are highly specific for the D-ring structure. However, these antibodies may show significant cross-reactivity with other steroids that share a similar D-ring, such as 5α-dihydrotestosterone (DHT), which differs only by the absence of a double bond in the A-ring. nih.govnih.gov

Conjugation at C17: Linking through the D-ring exposes the A-ring, potentially leading to antibodies that can better distinguish testosterone from DHT.

Conjugation at C15: The synthesis of derivatives like 15α- and 15β-carboxymethyltestosterone allows for conjugation at a position on the D-ring that is relatively unique. nih.gov This strategy aims to expose more of the characteristic A, B, and C rings, as well as the crucial functional groups at C3 and C17. Antisera generated by immunizing rabbits with bovine serum albumin (BSA) conjugates of 15α- and 15β-carboxymethyltestosterone have been shown to exhibit high specificity for testosterone. nih.gov

The choice of linkage position directly impacts the cross-reactivity profile of the resulting antiserum, which is a critical performance characteristic of any immunoassay. synabs.be A highly specific antibody will bind strongly to the target analyte (testosterone) but weakly or not at all to other structurally related steroids.

Table 1: Influence of Linkage Position on Antibody Cross-Reactivity for Testosterone This table compiles findings from different studies to illustrate the principle. Direct comparison of percentages between studies should be done with caution due to differing assay conditions.

Immunogen (Linkage Position)Cross-Reacting SteroidReported Cross-Reactivity (%)Reference
Testosterone-3-(O-carboxymethyl)oxime-BSA (Position 3)5α-Dihydrotestosterone~12.5% nih.gov
Testosterone-3-(O-carboxymethyl)oxime-BSA (Position 3)AndrostenedioneIneffective nih.gov
Testosterone-3-(O-carboxymethyl)oxime-BSA (Position 3)ProgesteroneIneffective nih.gov
Anti-T-19-O-CME Antiserum (Position 19) with T-3-CMO-penicillinase tracer5α-Dihydrotestosterone70% nih.gov
Anti-T-3-CMO Antiserum (Position 3) with T-11β-O-CME-penicillinase tracerClosely related steroidsNo cross-reaction nih.gov
15α- and 15β-CMT-BSA (Position 15)TestosteroneHigh Specificity nih.gov

This demonstrates that by strategically selecting the conjugation site, such as the C15 position, it is possible to engineer the immune response to generate antibodies with a desired specificity, thereby minimizing interference from other endogenous steroids and improving the accuracy and reliability of the immunoassay. synabs.benih.gov

Analytical Methodological Applications in Chemical and Biochemical Research

Development of Immunological Assays for Steroid Analytes

The development of immunoassays for steroid hormones has been significantly advanced by the use of steroid derivatives such as 15-Carboxymethyltestosterone. nih.goviaea.org These derivatives, when coupled to a carrier protein like bovine serum albumin (BSA), act as haptens to elicit an immune response and produce antibodies with high specificity for the target steroid. nih.gov The quality and specificity of these antibodies are paramount for the sensitivity and accuracy of the resulting immunoassay. iaea.org

Radioimmunoassay (RIA) Principles and Application with 15-CMT Conjugates

Radioimmunoassay (RIA) is a highly sensitive in vitro technique that utilizes the principle of competitive binding between a radiolabeled and an unlabeled antigen for a limited number of antibody binding sites. microbenotes.comflabslis.com In the context of testosterone (B1683101) measurement, 15-CMT is conjugated to a protein, and this conjugate is used to immunize animals, typically rabbits, to produce anti-testosterone antibodies. nih.gov The resulting antisera can then be used in an RIA. nih.gov

The assay involves mixing a patient's sample (containing unlabeled testosterone) with a known quantity of radiolabeled testosterone (the tracer) and the specific antibody. revvity.com The unlabeled testosterone from the sample competes with the radiolabeled testosterone for binding to the antibody. microbenotes.com After an incubation period, the antibody-bound and free fractions of the radiolabeled antigen are separated. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled testosterone in the sample. revvity.com The synthesis of both 15α- and 15β-carboxymethyltestosterone and their subsequent conjugation to bovine serum albumin (BSA) have been shown to produce antisera with high specificity for testosterone, making them valuable reagents for RIA. nih.gov

Table 1: Key Components of a Radioimmunoassay (RIA)

ComponentDescriptionRole in Assay
Antibody A protein that specifically binds to the target analyte (e.g., testosterone).Provides specificity for the assay.
Radiolabeled Antigen (Tracer) A known quantity of the analyte labeled with a radioactive isotope (e.g., ¹²⁵I).Competes with the unlabeled analyte for antibody binding sites, allowing for quantification.
Unlabeled Antigen (Analyte) The substance being measured in the sample (e.g., testosterone).Displaces the radiolabeled antigen from the antibody in a concentration-dependent manner.
Separation Method A technique to separate the antibody-bound antigen from the free antigen.Enables the measurement of the radioactivity in the bound fraction.

Chemiluminescent Immunoassay (CLIA) and Fluorescent Polarization Immunoassay (FPIA) Formats Utilizing 15-CMT Derivatives

Beyond RIA, derivatives of 15-CMT are instrumental in developing other modern immunoassay formats like Chemiluminescent Immunoassays (CLIA) and Fluorescence Polarization Immunoassays (FPIA). These methods offer advantages over RIA, such as avoiding the use of radioactive materials and often providing higher sensitivity and automation capabilities. nih.gov

Chemiluminescent Immunoassay (CLIA) utilizes a chemiluminescent substance as a label. nih.gov In a competitive CLIA for testosterone, a 15-CMT derivative could be conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) or an acridinium (B8443388) ester. nih.govresearchgate.net This conjugate competes with the testosterone in the sample for binding to a limited amount of anti-testosterone antibody. After separation of the bound and free fractions, a substrate is added that triggers a light-emitting chemical reaction catalyzed by the enzyme or released from the acridinium ester. The intensity of the light produced is inversely proportional to the concentration of testosterone in the sample. The high specific activity of chemiluminescent labels can lead to the development of ultra-sensitive immunoassays. nih.gov

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay, meaning it does not require a separation step. wikipedia.org In this format, a testosterone derivative, potentially derived from 15-CMT, is labeled with a fluorescent molecule (fluorophore). This fluorescently labeled testosterone competes with the unlabeled testosterone from the sample for binding to the anti-testosterone antibody. The principle of FPIA is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational speed. A small, rapidly rotating fluorescently labeled testosterone molecule will emit depolarized light. However, when it binds to the much larger antibody molecule, its rotation slows down significantly, and it emits highly polarized light. Therefore, the degree of fluorescence polarization is directly proportional to the amount of fluorescently labeled testosterone bound to the antibody and inversely proportional to the concentration of unlabeled testosterone in the sample.

Cross-Reactivity Profiles with Endogenous Steroids and Analogs

A critical aspect of any steroid immunoassay is its specificity, which is the ability to measure only the intended analyte without interference from other structurally similar compounds. clsi.org Cross-reactivity with other endogenous steroids or their metabolites can lead to inaccurate measurements. nih.gov

Quantitative Assessment of Assay Specificity

The specificity of an immunoassay is quantitatively assessed by determining its cross-reactivity with a panel of structurally related steroids. nih.gov This is typically done by creating a standard curve for the target analyte and then testing the ability of other steroids to displace the labeled analyte from the antibody. The cross-reactivity is usually expressed as the percentage of the concentration of the cross-reacting steroid required to produce the same displacement as a given concentration of the target analyte.

For immunoassays developed using antisera raised against 15-CMT conjugates, the specificity is generally high for testosterone. nih.gov However, some degree of cross-reactivity with other androgens and their metabolites is expected. For example, dihydrotestosterone (B1667394) (DHT), which has a similar structure to testosterone, often shows significant cross-reactivity.

Table 2: Illustrative Cross-Reactivity Profile for a Testosterone Immunoassay

CompoundCross-Reactivity (%)
Testosterone100
Dihydrotestosterone (DHT)10-20
Androstenedione1-5
Dehydroepiandrosterone (DHEA)<1
Estradiol<0.1
Progesterone<0.1
Cortisol<0.1

Note: The values in this table are for illustrative purposes and can vary significantly depending on the specific antibody and assay design.

Strategies for Minimizing Non-Specific Interactions in Immunoassays

Non-specific binding (NSB) can be a significant source of error in immunoassays, reducing their sensitivity and accuracy. google.com Several strategies are employed to minimize NSB:

Blocking Agents : The surfaces of microplates or beads are often coated with a blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, to prevent the non-specific adsorption of antibodies and other proteins. scispace.com

Detergents : The addition of mild detergents, such as Tween 20 or Triton X-100, to the assay buffers can help to reduce hydrophobic interactions that contribute to NSB.

High Salt Concentrations : Increasing the ionic strength of the assay buffers can minimize non-specific electrostatic interactions.

Antibody Modification : In some cases, antibodies can be chemically modified or fragmented (e.g., using F(ab')2 or Fab fragments) to reduce non-specific binding. mblbio.com

pH Optimization : Adjusting the pH of the assay buffer can help to minimize non-specific interactions. For instance, treating an antibody reagent at a low pH (around 2.0 to 3.5) has been shown to reduce non-specific binding. google.com

Heterophile Antibody Blockers : Samples may contain heterophile antibodies that can interfere with the assay by cross-linking the capture and detection antibodies. annlabmed.org Adding blocking agents, such as aggregated immunoglobulins or specific HAMA blockers, can mitigate this interference. scispace.commblbio.com

Chromatographic Separation Techniques for Enhanced Analytical Specificity

While immunoassays are powerful tools, their specificity can sometimes be insufficient, especially when measuring low concentrations of steroids in complex biological matrices. nih.gov In such cases, chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often used as a reference method due to their high specificity and sensitivity. nih.gov

Structure Activity Relationship Sar Insights from C 15 Modifications

Theoretical Impact of Carboxymethyl Substitution at C-15 on Molecular Interactions

The introduction of a carboxymethyl group (-CH₂COOH) at the C-15 position of the testosterone (B1683101) molecule has a profound theoretical impact on its molecular interactions, which is central to its design as a hapten. The steroid nucleus of testosterone is predominantly rigid and hydrophobic. The addition of the carboxymethyl group introduces a flexible, polar, and ionizable linker at a specific site on the D-ring.

The primary role of this substitution is to provide a reactive handle for covalent coupling to a large carrier molecule, such as bovine serum albumin (BSA), without significantly altering the key structural features of testosterone. nih.gov Theoretically, the C-15 position is ideal because it is spatially distant from the primary functional groups that define testosterone's unique identity: the C-3 keto group on the A-ring and the C-17 hydroxyl group on the D-ring.

When this 15-Carboxymethyltestosterone-protein conjugate is introduced into an animal, the immune system generates antibodies. The binding pocket of these antibodies is theorized to form a complementary shape to the exposed parts of the testosterone molecule. By placing the bulky and flexible carboxymethyl-protein linkage at C-15, this part of the hapten is effectively "hidden" from the immune recognition process. Consequently, the antibodies produced are directed against the unmodified regions of the testosterone molecule, leading to high specificity for native testosterone. nih.gov The carboxymethyl group itself, being polar, also ensures that this portion of the molecule is oriented away from the hydrophobic steroid core and towards the aqueous environment, further facilitating the presentation of the steroid's unique epitopes to the immune system.

Rational Design Principles for Steroid Haptens Based on Structural Modifications

The successful development of this compound as a hapten exemplifies several key principles in the rational design of steroid haptens for immunoassays. medkoo.com

Preservation of Key Epitopes: The primary goal is to generate antibodies that recognize the native steroid. Therefore, the chemical modification used to attach the linker should not alter the functional groups or the stereochemistry that define the target molecule's unique antigenic determinants.

Strategic Site of Conjugation: The linker should be attached to a position on the steroid nucleus that is not essential for its recognition. The site should be chosen to maximize the exposure of the steroid's unique structural features to the immune system. medkoo.com As demonstrated, the C-15 position on testosterone is an excellent example, as it leaves the critical A and D ring functionalities largely unobstructed. nih.gov

Appropriate Linker Arm: The linker, initiated by the carboxymethyl group, serves to connect the small steroid molecule to the large carrier protein. It must be long enough to prevent steric hindrance from the carrier protein, allowing the hapten to be fully accessible to immune cells, but not so immunogenic that it produces antibodies against the linker itself.

Maximizing Specificity: By directing the immune response away from the conjugation bridge and towards the preserved, characteristic structure of the steroid, the resulting antibodies will exhibit high specificity. This minimizes cross-reactivity with other endogenous steroids, which is a critical requirement for accurate and reliable immunoassays. nih.gov

In essence, the design of this compound is a case study in precise molecular engineering, where a minor structural modification at a carefully selected position leads to a reagent that can generate highly specific molecular recognition tools.

Future Directions in 15 Carboxymethyltestosterone Research

Advancements in Stereocontrolled Synthesis of Complex Steroid Derivatives

The synthesis of complex steroid derivatives like 15-Carboxymethyltestosterone demands high levels of precision, particularly regarding stereochemistry, which is crucial for biological recognition. Future progress in this area is expected to arise from new catalytic methods that offer greater control and efficiency. nih.govumich.edu

Key research frontiers include:

Catalytic Methods : Modern catalysis, including transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis, is revolutionizing steroid synthesis. nih.govumich.edu These methods are critical for tackling challenges such as the precise installation of stereocenters and the assembly of polycyclic systems. nih.gov For instance, enantioselective palladium-catalyzed dearomatizative cyclization has been used to construct steroid cores with specific three-dimensional arrangements. nih.govumich.edu

Regio- and Stereocontrol : Achieving high selectivity is a persistent challenge. Recent strategies have shown the ability to use chiral reagents to direct reaction outcomes, allowing for the creation of specific isomers from a common steroidal substrate. d-nb.info One novel method involves using steroidal trichloroacetimidate (B1259523) (TCAI) donors, which, under mild acidic conditions, allow for the attachment of steroid motifs onto other molecules with exceptional regioselectivity. chemsoc.org.cn This avoids unwanted side reactions like the i-steroid rearrangement that can plague other methods. chemsoc.org.cn

Late-Stage Functionalization : A significant trend is the development of methods for late-stage functionalization, which allows for the modification of complex, readily available natural products. d-nb.info This approach enables the chemical diversification of steroid skeletons, creating a wide array of analogs for testing and application. d-nb.info

Table 1: Emerging Synthetic Strategies for Complex Steroids

Synthetic StrategyDescriptionKey Advantage
Organocatalysis The use of small organic molecules to catalyze reactions, instrumental in forming complex steroid intermediates. nih.govEnables the rapid formation of highly functionalized and complex intermediates. nih.gov
Metallacycle-Mediated Cross-Coupling A concise approach for constructing the core ring system of steroids. nih.govumich.eduAllows for the early and efficient construction of the C/D ring system. umich.edu
Regiodivergent Ring Expansion A stereoelectronically controlled sequence that provides selective access to complementary ring systems from a single steroid substrate. d-nb.infoUses chiral reagents to achieve high regiochemical control, producing isomerically pure analogs. d-nb.info
Steroidal TCAI Donors Utilizes steroidal trichloroacetimidates for the steroidation of various nucleophiles. chemsoc.org.cnFacilitates facile synthesis with excellent regioselectivity under mild conditions, preserving labile functionalities. chemsoc.org.cn

Novel Bioconjugation Chemistries for Expanded Research Applications

Bioconjugation, the process of linking two molecules, is central to the application of haptens like this compound. acs.orgnih.gov The steroid nucleus acts as a privileged scaffold or biological carrier due to its rigidity and ability to penetrate biological membranes. acs.org Conjugating it to other moieties can enhance properties like stability and target specificity. nih.govacs.org

Future research will likely focus on:

Advanced Cross-Linking Strategies : While bioconjugates can be formed by direct reaction between functional groups, the use of cross-linkers is common. acs.orgnih.gov The development of novel cross-linking agents will allow for more precise and stable connections between the steroid hapten and carrier proteins or detection labels.

Click Chemistry : This set of powerful, reliable, and selective reactions is becoming increasingly popular for creating bioconjugates. researchgate.net For example, the azide-alkyne cyclization reaction has been used to create novel steroidal conjugates in high yield. researchgate.net

Site-Specific Conjugation : Ensuring that the linker is attached to a specific point on the steroid that does not interfere with antibody recognition is crucial. The carboxymethyl group at the C-15 position of testosterone (B1683101) is an example of placing a functional handle away from key epitopes. ksfs.or.krresearchgate.net Future work will refine these strategies for other positions and types of steroids.

Multifunctional Conjugates : Research is moving towards creating conjugates that do more than just elicit an immune response. Steroid conjugates have been explored as anticancer, anti-inflammatory, and antimicrobial agents, where the steroid moiety helps deliver another active molecule to its target. acs.orgnih.gov

Table 2: Applications of Steroidal Bioconjugates

Application AreaDescriptionExample
Immunoassay Development The steroid hapten is conjugated to a carrier protein (e.g., BSA) to make it immunogenic, enabling the production of specific antibodies. ksfs.or.krresearchgate.net15α- and 15β-carboxymethyltestosterone bovine serum albumin conjugates used to generate antisera for testosterone immunoassays. ksfs.or.kr
Targeted Drug Delivery The steroid acts as a carrier to deliver a therapeutic agent to a specific site, potentially reducing side effects. acs.orgnih.govSteroid-nitrogen mustard bioconjugates have been investigated as potent antineoplastic agents. acs.orgnih.gov
Cell Imaging Steroids can be conjugated to fluorescent dyes or other imaging agents. acs.orgNot specified for this compound, but a general application area for steroidal bioconjugates.
Anticancer Agents Conjugation can create synergistic effects, combining the properties of the steroid with another cytotoxic molecule. researchgate.netmdpi.comBioconjugates of steroids with compounds like isatin (B1672199) or caffeine (B1668208) have shown potential cytotoxic or cholesterol-lowering activity. researchgate.netmdpi.com

Computational Modeling and In Silico Analysis of Modified Steroids

Computational chemistry offers powerful tools to predict the properties of modified steroids, guiding synthesis and application before undertaking costly and time-consuming lab work. nih.govresearchgate.net In silico methods are increasingly used to assess everything from pharmacokinetic properties to biological activity. nih.govresearchgate.net

Future directions in this domain include:

ADMET Prediction : In silico tools like SwissADME and ProTox-II are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of novel steroid derivatives. nih.govresearchgate.net This helps in the early stages of drug design to filter out compounds with unfavorable profiles. researchgate.net

Biological Activity Prediction : Programs like PASS (Prediction of Activity Spectra for Substances) can estimate the pharmacological or biological profile of a modified steroid. mdpi.com This has been used to identify steroids with potential antihypercholesterolemic activity. mdpi.com

Hapten Design and Optimization : Computational software can be used to model different hapten structures to predict which will be most effective at generating specific antibodies. mdpi.com By analyzing parameters like surface electrostatic potential and molecular conformation, researchers can design haptens that present the desired epitopes to the immune system. mdpi.com

Modeling Steroid-Protein Interactions : Dynamic systems biology models can simulate the interaction of steroids with their biological targets, such as enzymes or receptors. plos.org For example, mathematical models have been developed to predict how endocrine-disrupting chemicals affect steroid synthesis pathways by modeling their impact on enzymes like aromatase. plos.org

Table 3: In Silico Tools and Their Applications in Steroid Research

Tool/MethodApplicationPurpose
SwissADME, ProTox-II ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis. nih.govresearchgate.netPredicts pharmacokinetic and toxicity profiles of new steroid derivatives to aid in drug design. researchgate.net
BOILED-Egg Model Analysis of gastrointestinal absorption and brain penetration. nih.govresearchgate.netEvaluates the likelihood of a compound being orally bioavailable and able to cross the blood-brain barrier. researchgate.net
PASS (Prediction of Activity Spectra for Substances) Prediction of biological activity. mdpi.comEstimates the pharmacological profile of a molecule based on its structure. mdpi.com
Molecular Docking Simulation of binding between a ligand (steroid) and a protein. mdpi.comnih.govPredicts the binding affinity and orientation of a steroid within a receptor or enzyme active site. nih.gov

Emerging Analytical Technologies for Hapten-Based Detection Systems

The primary use of this compound is in developing immunoassays. The future of this field lies in creating more sensitive, specific, and user-friendly detection platforms.

Key emerging technologies include:

Noncompetitive Immunoassays : Traditionally, detecting small molecules (haptens) like testosterone relies on a competitive assay format, which can limit sensitivity. rsc.orgtandfonline.com A major breakthrough is the development of noncompetitive formats for haptens. rsc.orgtandfonline.com These innovative approaches may use anti-idiotype or anti-immunocomplex antibodies to achieve the higher sensitivity characteristic of sandwich assays used for larger molecules. rsc.org

Novel Recognition Receptors : Beyond traditional antibodies, new recognition elements such as nanobodies and anti-metatype antibodies are being developed to optimize hapten analysis systems. rsc.org

Advanced Signal Detection : The integration of nanomaterials for signal enhancement is setting new benchmarks for the analytical performance of immunoassays. rsc.org This leads to faster, more accurate, and more reliable results. rsc.org

Multiplexed Detection : Technologies are emerging that allow for the detection of multiple analytes simultaneously in a single sample. nih.gov One such method, UltraPlex multiplexed fluorescent immunohistochemistry (MxIF), uses a hapten-based system where primary antibodies are tagged with unique haptens, which are then detected by fluorescently labeled anti-hapten secondary antibodies. nih.gov This "hapten-coding" strategy allows multiple antibodies to be used in a cocktail without cross-reactivity, enabling complex cellular analysis in tissue samples. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 15-Carboxymethyltestosterone, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should follow rigorous chemical guidelines, including reagent purity verification (e.g., ≥98% by HPLC), solvent selection, and reaction optimization (temperature, pH, and catalyst use). Detailed characterization via NMR, mass spectrometry, and UV/Vis spectroscopy (λmax values) is critical for structural confirmation . To ensure reproducibility, document all steps in the "Experimental" section of manuscripts, including batch-specific data and storage conditions (e.g., -20°C for stability) .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (229 nm for analogous steroids) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Cross-validate results with reference standards and provide certificate-of-analysis data for batch-specific validation .

Q. What pharmacological mechanisms of this compound are documented in existing literature?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed and Web of Science. Focus on androgen receptor binding affinity, metabolic pathways (e.g., hydroxylation, glucuronidation), and comparative studies with structurally similar steroids (e.g., 1-Testosterone). Use inclusion criteria such as peer-reviewed studies, in vitro/in vivo models, and dose-response data .

Advanced Research Questions

Q. How should researchers design experiments to investigate novel metabolic pathways of this compound while controlling for confounding variables?

  • Methodological Answer : Use factorial experimental designs to isolate variables (e.g., enzyme inhibitors, genetic knockouts). Employ LC-MS/MS for metabolite identification in biological matrices (plasma, urine). Control for interspecies differences (e.g., rodent vs. human liver microsomes) and validate findings with isotopic labeling . Statistical tools like ANOVA or mixed-effects models can account for biological variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values and confidence intervals. Assess goodness-of-fit via R² and residual plots. For meta-analyses, use random-effects models to account for heterogeneity across studies .

Q. How can contradictory findings in existing studies on this compound's efficacy be systematically analyzed?

  • Methodological Answer : Perform a systematic review with PRISMA guidelines to identify bias sources (e.g., small sample sizes, non-blinded studies). Use risk-of-bias tools (e.g., ROBINS-I) and sensitivity analyses to evaluate methodological flaws. Reanalyze raw data if available, applying uniform statistical thresholds (e.g., p < 0.01) .

Q. What methodologies are critical for detecting this compound in complex biological matrices, and how can sensitivity be optimized?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS enhances sensitivity (LOQ ≤1 ng/mL). Optimize ionization parameters (e.g., ESI positive mode) and use deuterated internal standards to correct matrix effects. Validate methods per FDA bioanalytical guidelines, including precision (CV <15%) and accuracy (85–115%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.